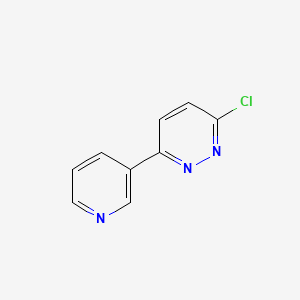

3-Chloro-6-(pyridin-3-yl)pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-pyridin-3-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-9-4-3-8(12-13-9)7-2-1-5-11-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJRJVSMOMIYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587446 | |

| Record name | 3-Chloro-6-(pyridin-3-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78784-66-4 | |

| Record name | 3-Chloro-6-(3-pyridinyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78784-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-(pyridin-3-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-(pyridin-3-yl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-6-(pyridin-3-yl)pyridazine synthesis pathways

An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-(pyridin-3-yl)pyridazine

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and process chemists with both the theoretical underpinnings and practical, field-proven protocols for its synthesis. The core focus is on the Suzuki-Miyaura cross-coupling reaction, recognized for its efficiency and versatility. Alternative routes, such as those involving Buchwald-Hartwig amination, are also discussed. Each section integrates mechanistic insights, explains the causality behind experimental choices, and presents detailed, step-by-step protocols. The guide is grounded in authoritative literature, with in-text citations and a complete reference list to ensure scientific integrity and reproducibility.

Introduction and Retrosynthetic Analysis

The pyridazine core is a prominent scaffold in a multitude of biologically active compounds.[1] The specific molecule, this compound, serves as a crucial intermediate, offering a reactive chlorine handle for further functionalization via nucleophilic substitution or cross-coupling reactions, thereby enabling the generation of diverse chemical libraries for drug discovery.

A logical retrosynthetic analysis of the target molecule suggests several strategic disconnections. The most evident and widely adopted approach involves the formation of the carbon-carbon bond between the pyridazine and pyridine rings. This leads directly to palladium-catalyzed cross-coupling strategies, most notably the Suzuki-Miyaura reaction.

Figure 1: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing the target molecule due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of the necessary reagents.[2][3] The overall strategy involves two main stages: the synthesis of the key intermediate, 3,6-dichloropyridazine, followed by the palladium-catalyzed cross-coupling with pyridine-3-boronic acid.

Stage 1: Synthesis of 3,6-Dichloropyridazine

The most common and cost-effective route to 3,6-dichloropyridazine begins with inexpensive commodity chemicals: maleic anhydride and hydrazine.[4][5] The process involves the formation of 3,6-dihydroxypyridazine (the tautomer of pyridazine-3,6-dione) followed by a chlorination step.

Workflow for 3,6-Dichloropyridazine Synthesis

Figure 2: Workflow for the synthesis of the 3,6-dichloropyridazine intermediate.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine [4][6]

Part A: 3,6-Dihydroxypyridazine

-

To a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 72.5 mL of hydrazine hydrate (80%).

-

Slowly add 120 mL of 30% hydrochloric acid dropwise with stirring.

-

Add 98 g of maleic anhydride in portions to the stirred solution.

-

Heat the mixture to reflux at approximately 110°C for 3 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Filter the resulting solid, wash the filter cake with cold ethanol (3-4 times), and dry to yield 3,6-dihydroxypyridazine.

Part B: 3,6-Dichloropyridazine

-

In a well-ventilated fume hood, charge a three-necked flask with 22 g of 3,6-dihydroxypyridazine and 46 g of phosphorus oxychloride (POCl₃).

-

Heat the mixture to 50-80°C and stir for 4 hours.[6] Note: Some procedures may use harsher reagents like PCl₅ and higher temperatures.[4]

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

After completion, carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Cool the remaining viscous liquid to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution by adding 28% aqueous ammonia dropwise until the pH is approximately 8.

-

Collect the precipitated solid by suction filtration, wash with cold water, and dry to afford 3,6-dichloropyridazine. The crude product can be purified by recrystallization or column chromatography.

Stage 2: Suzuki-Miyaura Cross-Coupling

With 3,6-dichloropyridazine in hand, the final step is the selective mono-arylation with pyridine-3-boronic acid. The key to success in this step is the choice of catalyst, ligand, base, and solvent system to favor the mono-coupled product and suppress the formation of the di-substituted byproduct. The electron-deficient nature of the pyridazine ring facilitates this reaction.[7]

Catalytic Cycle for Suzuki-Miyaura Coupling

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling [2][8]

-

In a reaction vessel suitable for inert atmosphere chemistry, combine 3,6-dichloropyridazine (1 equivalent), pyridine-3-boronic acid (1.1-1.2 equivalents), and a base such as sodium carbonate (Na₂CO₃, 2 equivalents) or potassium phosphate (K₃PO₄).

-

Add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%). For more challenging couplings, a system like Pd₂(dba)₃ with a specialized ligand like XPhos may be used.[8]

-

Add a solvent system, often a mixture like DME/water, toluene/ethanol, or 1,4-dioxane.[2]

-

Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to prevent catalyst oxidation.[7]

-

Heat the reaction mixture with stirring to 80-110°C.

-

Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

-

Upon completion, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate, chloroform).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

Data Summary for Suzuki-Miyaura Coupling

The choice of reagents and conditions can significantly impact the yield and purity of the final product. The following table summarizes typical conditions adapted from literature for similar chloro-heterocycle couplings.

| Parameter | Condition 1 | Condition 2 | Rationale & Insights |

| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos | Pd(PPh₃)₄ is a classic, effective catalyst.[2] The Pd₂(dba)₃/XPhos system is a more modern, highly active catalyst generation, often required for less reactive chloro-substrates.[8] |

| Base | 2M aq. Na₂CO₃ | Cs₂CO₃ (anhydrous) | Aqueous bases are common and effective.[2] Anhydrous bases like Cs₂CO₃ can be beneficial in preventing protodeboronation of the boronic acid, a common side reaction.[7] |

| Solvent | DME / H₂O | Toluene (anhydrous) | A mixed aqueous system is standard for many Suzuki couplings.[2] Anhydrous toluene is often paired with stronger bases and more air-sensitive catalyst systems.[8] |

| Temperature | 80 °C | 110 °C | Higher temperatures are often needed to activate the C-Cl bond for oxidative addition.[8] |

| Typical Yield | 70-90% | 85-95% | Yields are generally good to excellent, but are highly dependent on the purity of starting materials and rigorous exclusion of oxygen. |

Alternative Synthetic Strategy: Buchwald-Hartwig Amination

While less direct, a plausible alternative route is the Buchwald-Hartwig amination, a powerful palladium-catalyzed method for forming C-N bonds.[9][10] This pathway would involve the coupling of 3,6-dichloropyridazine with 3-aminopyridine.

Core Challenge: Selectivity The primary challenge in this approach is achieving selective mono-amination. 3,6-Dichloropyridazine possesses two electrophilic sites. Driving the reaction to the mono-substituted product without significant formation of the di-aminated byproduct requires careful control of stoichiometry and reaction conditions.[11] Using a slight excess of the dichloropyridazine relative to the amine can favor mono-substitution.

Hypothetical Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with 3,6-dichloropyridazine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-5 mol%).[12]

-

Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equivalents).

-

Add 3-aminopyridine (1 equivalent).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the vessel and heat the mixture to 80-110°C, monitoring carefully by LC-MS.

-

Upon consumption of the 3-aminopyridine, perform an aqueous workup and purify by column chromatography to isolate the mono-aminated product.

Comparative Analysis of Pathways

| Feature | Suzuki-Miyaura Cross-Coupling | Buchwald-Hartwig Amination |

| Bond Formed | C-C | C-N |

| Key Precursors | 3,6-Dichloropyridazine, Pyridine-3-boronic acid | 3,6-Dichloropyridazine, 3-Aminopyridine |

| Advantages | High yields, excellent functional group tolerance, less sensitive to air/moisture, commercially available reagents.[2] | Powerful method for C-N bonds, broad substrate scope.[9] |

| Disadvantages | Potential for boronic acid homocoupling and protodeboronation.[7] | Major challenge with selectivity for mono-substitution; requires strictly anhydrous/anaerobic conditions; strong bases may limit functional group tolerance.[11][12] |

| Recommendation | Primary and recommended pathway. The route is more direct, higher yielding, and presents fewer selectivity challenges for this specific target molecule. | A viable but more complex alternative. Recommended only if the Suzuki pathway is unsuccessful or if exploring novel chemical space. |

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via a two-stage process. The first stage involves the synthesis of 3,6-dichloropyridazine from maleic anhydride, a robust and scalable process. The second, crucial stage is a Suzuki-Miyaura cross-coupling reaction between 3,6-dichloropyridazine and pyridine-3-boronic acid. This palladium-catalyzed reaction offers high yields and is amenable to a range of conditions, making it the superior choice for both laboratory-scale synthesis and potential scale-up. While alternative methods like the Buchwald-Hartwig amination are mechanistically plausible, they present significant selectivity challenges that render them less practical for this target. For researchers and drug development professionals, mastery of the Suzuki-Miyaura approach provides a dependable and versatile platform for accessing this valuable chemical intermediate.

References

-

Ather, A., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. National Center for Biotechnology Information. [Link]

-

Malik, A., et al. (2020). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect…. Odesa I.I. Mechnykov National University. [Link]

-

Svaljavin, O.V., et al. (2025). Synthesis of 3-chloro-6,8-dibromopyridopyridazine. ResearchGate. [Link]

-

Fernandes, S. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Center for Biotechnology Information. [Link]

-

Bodajla, M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]

-

Ather, A., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. ResearchGate. [Link]

-

Chai, Y-X., et al. (2025). Proposed mechanistic pathways for the cyclization of thiohydrazone 3 to pyridazine 4. ResearchGate. [Link]

-

Laha, J. K., et al. (2016). A. 3-Chloro-N-phenyl-pyridin-2-amine (1). Organic Syntheses. [Link]

-

Guery, S., et al. (1999). Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. Semantic Scholar. [Link]

- Occidental bud, et al. (2021). Preparation method of 3, 6-dichloropyridazine.

-

Bio, T. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Semantic Scholar. [Link]

- Li, Y., et al. (2015). Method for synthetizing 3,6-dichloropyridazine.

-

Fernandes, S. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. [Link]

-

Fernandes, S. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Publications. [Link]

-

NIST. Pyridazine, 3-chloro-6-methoxy-. NIST WebBook. [Link]

-

Sci-Hub. (1989). PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. Organic Preparations and Procedures International. [Link]

-

Bodajla, M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

-

Genentech Process Chemistry, et al. (2024). Scalable Synthesis of 6‑Chloro‑1H‑pyrazolo[3,4‑b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. ACS Publications. [Link]

-

Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Da Cruz, L., et al. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. [Link]

-

PubChem. 3-(6-chloropyridazin-3-yl)-1H-indole. PubChem. [Link]

-

Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]

-

Mizzoni, R. H., & Spoerri, P. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Semantic Scholar. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science. [Link]

-

Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

-

Brown, D., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

-

Donnelly, K., et al. (2014). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing. [Link]

-

Gill, C., et al. (2011). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. ScienceDirect. [Link]

-

Sherif, M. H., et al. (2025). Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate. [Link]

Sources

- 1. jofamericanscience.org [jofamericanscience.org]

- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 5. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine | Semantic Scholar [semanticscholar.org]

- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. research.rug.nl [research.rug.nl]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Chloro-6-(pyridin-3-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 3-chloro-6-(pyridin-3-yl)pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes data from closely related analogs, outlines robust experimental and computational protocols for its full characterization, and offers expert insights into its likely structural and electronic properties. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating the pyridyl-pyridazine scaffold.

Introduction: The Significance of the Pyridyl-pyridazine Scaffold

The pyridazine ring and its derivatives are cornerstone structures in modern drug discovery, exhibiting a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antihypertensive properties.[1][2] The introduction of a pyridine moiety to the pyridazine core, as in this compound, creates a bidentate ligand-like structure with a unique electronic and steric profile. Understanding the three-dimensional arrangement of these two aromatic rings relative to each other—their conformation—is paramount for predicting and optimizing molecular interactions with biological targets.

The central question addressed in this guide is the preferred conformation of this compound, which is primarily determined by the rotational barrier around the single bond connecting the pyridazine and pyridine rings. This rotation dictates the dihedral angle between the two rings, influencing the molecule's overall shape, polarity, and ability to engage in specific intermolecular interactions, such as hydrogen bonding and π-stacking.

Deduced Molecular Structure from Analogous Compounds

Direct experimental data from X-ray crystallography for this compound is not readily found in the public domain. However, analysis of the crystal structures of closely related compounds provides a strong basis for inferring its key structural features.

For instance, the crystal structure of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine reveals that the molecule is nearly planar, with a very small dihedral angle of 2.82(5)° between the pyridazine and pyrazole rings.[3] This planarity is a common feature in linked aromatic heterocyclic systems, where conjugation effects favor a coplanar arrangement. Similarly, derivatives such as 3-chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine also exhibit a high degree of planarity in their core structures.[4]

Based on these analogs, it is highly probable that this compound also adopts a largely planar conformation in the solid state. The primary determinants of its precise conformation will be the balance between the stabilizing effects of π-conjugation across the two rings and any steric hindrance that might arise between adjacent hydrogen atoms on the rings.

Table 1: Comparative Crystallographic Data of Related Pyridazine Derivatives

| Compound | Dihedral Angle Between Rings | Key Observations | Reference |

| 3-chloro-6-(1H-pyrazol-1-yl)pyridazine | 2.82(5)° | Essentially planar molecule.[3] | [3] |

| 3-chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine | 4.5(3)° and 8.8(4)° (two conformations in asymmetric unit) | The core heterocyclic structure is nearly planar.[4] | [4] |

| 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | - | The 3-chloropyridazine ring itself is planar.[5] | [5] |

Conformational Analysis: A Computational Approach

In the absence of a crystal structure, computational chemistry, specifically Density Functional Theory (DFT), serves as a powerful tool for predicting the molecular geometry and conformational landscape of this compound.[6] A systematic conformational analysis can elucidate the rotational energy barrier around the C-C bond linking the two rings and identify the global minimum energy conformation.

Proposed Computational Protocol

A robust computational workflow to investigate the conformation of this compound would involve the following steps:

-

Initial Structure Generation: The molecule is first built using a molecular editor, and a preliminary geometry optimization is performed using a computationally less expensive method like a molecular mechanics force field.

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is conducted by systematically rotating the dihedral angle between the pyridazine and pyridine rings (e.g., in 10° increments from 0° to 180°). At each step, the geometry is optimized while keeping the dihedral angle constrained. This allows for the identification of energy minima (stable conformers) and maxima (transition states).

-

Full Geometry Optimization and Frequency Calculation: The structures corresponding to the energy minima and maxima from the PES scan are then fully optimized without any constraints using a higher level of theory, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set. Subsequent frequency calculations are performed to confirm that the minima are true stable structures (no imaginary frequencies) and the transition states have exactly one imaginary frequency.

-

Solvation Effects: To simulate a more biologically relevant environment, the optimizations and frequency calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water or another appropriate solvent.

Caption: General workflow for synthesis and characterization.

Detailed Experimental Procedure

-

Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) and pyridine-3-boronic acid (1.1 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst (e.g., Pd(PPh₃)₄, ~0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq).

-

Reaction Execution: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, IR spectroscopy, and melting point analysis.

Conclusion

While a definitive crystal structure of this compound remains to be reported, a comprehensive understanding of its molecular structure and conformation can be achieved through a synergistic approach. By leveraging structural data from analogous compounds, employing robust computational modeling techniques, and performing thorough spectroscopic and synthetic characterization, researchers can gain the necessary insights to effectively utilize this important scaffold in drug design and development. The protocols and analyses presented in this guide provide a solid framework for such investigations, enabling the rational design of next-generation therapeutics based on the pyridyl-pyridazine core.

References

-

Ather, M., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3048. [Link]

-

Ather, M., et al. (2011). 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o113. [Link]

-

Adejoro, I. A., & Ojo, O. O. (2019). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. Journal of Molecular Structure, 1180, 617-626. [Link]

-

Arslan, H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(2), o532. [Link]

-

Various Authors. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7019. [Link]

-

Amanote Research. (n.d.). 3-Chloro-6-[4-(2-Pyridyl)piperazin-1-Yl]pyridazine. Amanote Research. [Link]

-

Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-chloro-6,8-dibromopyridopyridazine. ResearchGate. [Link]

-

Abu-Hashem, A. A., et al. (2022). Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate. IUCrData, 7(4), x220364. [Link]

-

Hrobonova, K., et al. (2023). Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. Scientific Reports, 13(1), 17383. [Link]

-

Farina, C., Monguzzi, R., & Pinza, M. (1989). PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. Organic Preparations and Procedures International, 21(1), 125–128. [Link]

-

SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine. SpectraBase. [Link]

-

SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine 1H NMR. SpectraBase. [Link]

-

SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine 13C NMR. SpectraBase. [Link]

-

IUCr Journals. (2022). Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)- ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl). IUCr Journals. [Link]

-

Nossier, E. S., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7291. [Link]

-

NIST. (n.d.). Pyridazine, 3-chloro-6-methoxy-. NIST WebBook. [Link]

-

ResearchGate. (n.d.). Representative part of the ¹H NMR spectra of hydrazone 3 in [D6]DMSO at.... ResearchGate. [Link]

-

Roy, B., et al. (2021). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 17, 1876-1886. [Link]

-

Hrobonova, K., et al. (2023). Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. Scientific Reports, 13(1), 17383. [Link]

-

Asif, M. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Drug Delivery and Therapeutics, 10(3-s), 223-233. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. rjptonline.org [rjptonline.org]

- 3. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 3-Chloro-6-(pyridin-3-yl)pyridazine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 3-Chloro-6-(pyridin-3-yl)pyridazine, a heterocyclic compound of interest to researchers and professionals in drug development. We will delve into its chemical identity, logical synthesis strategies, potential applications as a scaffold in medicinal chemistry, and the analytical techniques for its characterization. The information presented herein is synthesized from established chemical principles and data from closely related analogues, providing a robust framework for understanding and utilizing this molecule.

Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₉H₆ClN₃ | Calculated |

| Molecular Weight | 191.62 g/mol | Calculated |

| Canonical SMILES | C1=CN=C(C=C1)C2=NN=C(C=C2)Cl | ChemDraw |

| InChI Key | (Not available) | - |

| CAS Number | (Not assigned) | - |

Note: The molecular weight and formula are analogous to the pyridin-2-yl isomer[1].

Strategic Synthesis: A Focus on Cross-Coupling

The structure of this compound, a biaryl system composed of a pyridazine and a pyridine ring, strongly suggests that palladium-catalyzed cross-coupling reactions are the most logical and efficient synthetic approach. The Suzuki-Miyaura coupling is a prime candidate for this transformation due to its high functional group tolerance and well-established protocols for heteroaromatic compounds[2][3].

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The synthesis would involve the reaction of a chloropyridazine with a pyridinylboronic acid. Given the target molecule, the key starting materials would be 3,6-dichloropyridazine and pyridine-3-boronic acid. The chlorine atom at the 6-position of the pyridazine ring is generally more reactive towards cross-coupling than the one at the 3-position, allowing for regioselective substitution.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methods for Suzuki-Miyaura couplings of chloropyridazines.

-

Reaction Setup: To a flame-dried round-bottom flask, add 3,6-dichloropyridazine (1.0 eq.), pyridine-3-boronic acid (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Catalyst Introduction: Purge the flask with an inert gas (e.g., argon or nitrogen). Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality behind choices: The use of a slight excess of the boronic acid ensures the complete consumption of the dichloropyridazine. The aqueous base is crucial for the transmetalation step in the catalytic cycle. A phosphine-ligated palladium catalyst is standard for such cross-couplings, providing stability and promoting the reaction.

Applications in Medicinal Chemistry and Drug Discovery

The pyridazine ring is a bioisostere of the phenyl ring but with unique physicochemical properties, including a higher dipole moment and hydrogen bonding capabilities, making it a valuable scaffold in drug design[4]. Nitrogen-containing heterocycles are prevalent in FDA-approved drugs[5]. The 3-chloro-6-substituted pyridazine motif is a key intermediate in the synthesis of a wide array of biologically active molecules.

Role as a Versatile Chemical Scaffold

This compound serves as an excellent starting point for further chemical modifications. The remaining chlorine atom at the 3-position can be substituted with various nucleophiles (amines, thiols, alcohols) to generate a library of compounds for biological screening[6][7].

Caption: Derivatization pathways of this compound in drug discovery.

Potential Biological Targets

Derivatives of pyridazine have shown a broad spectrum of pharmacological activities, including but not limited to:

-

Kinase Inhibition: Many kinase inhibitors incorporate pyridazine scaffolds.

-

Anticancer Agents: The pyridazine core is found in numerous compounds with antiproliferative properties[8].

-

Antiviral and Antibacterial Agents: The nitrogen-rich heterocycle can interact with biological targets in pathogens.

-

CNS-active Agents: The polarity and hydrogen bonding capacity of the pyridazine ring can be tuned for brain penetration.

Analytical Characterization

The structural confirmation of synthesized this compound would rely on a combination of standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | A complex aromatic region with distinct signals for both the pyridazine and pyridine rings. The coupling patterns and chemical shifts would be diagnostic. Protons on the pyridazine ring would likely appear as doublets, while the pyridine ring would show a more complex pattern including a singlet (or narrow triplet) for the C2 proton, a doublet of doublets for C4, a doublet for C5, and a doublet of doublets for C6. |

| ¹³C NMR | The spectrum would show nine distinct signals in the aromatic region, corresponding to the nine carbon atoms in the molecule. The carbons attached to chlorine and nitrogen would have characteristic chemical shifts. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C and C=N stretching in the aromatic rings (typically in the 1600-1400 cm⁻¹ region) and C-Cl stretching (around 800-600 cm⁻¹). |

Safety and Handling

No specific safety data is available for this compound. Therefore, it should be handled with the precautions appropriate for a novel chemical of unknown toxicity. Safety recommendations should be based on data for analogous compounds like chloropyridazines and chloropyridines.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes[9].

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Hazard Classification (Predicted): Based on similar compounds, it is likely to be classified as harmful if swallowed, and an irritant to the skin and eyes[10][11][12].

GHS Pictograms (Predicted):

| Pictogram | Hazard |

| Acute Toxicity (Oral), Skin Irritant, Eye Irritant |

Conclusion

This compound is a valuable heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. While not commercially available, its synthesis is readily achievable through established cross-coupling methodologies. Its utility as a versatile intermediate allows for the creation of diverse molecular libraries for biological screening. As with any novel compound, it should be handled with appropriate safety precautions. This guide provides a foundational understanding for researchers looking to synthesize and utilize this promising molecule in their research endeavors.

References

- PubChem. 3-Chloro-6-(6-methyl-3-pyridinyl)pyridazine. (2025).

- Sigma-Aldrich. 3-Chloro-6-phenylpyridazine. (n.d.).

- De Winter, H., & de la Cruz, C. (2022).

- ChemicalBook. 3-CHLORO-6-(2-PYRIDINYLMETHYL)PYRIDAZINE - Safety Data Sheet. (2022).

- ResearchGate. Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. (n.d.).

- PubChem. 3-(6-chloropyridazin-3-yl)-1H-indole. (n.d.).

- BLDpharm. 3-Chloro-6-(piperidin-1-yl)pyridazine. (n.d.).

- Advanced ChemBlocks. 3-Chloro-6-(pyridin-2-yl)pyridazine. (n.d.).

- PubChem. 3-Chloro-6-phenylpyridazine. (n.d.).

- Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.

- PubChem. 3-Chloro-6-methylpyridazine. (n.d.).

- PubChem. 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine. (n.d.).

- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).

- Arslan, H., et al. (2010). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(2), o352.

- ChemicalBook. 6-Chloropyridazin-3-amine - Safety Data Sheet. (2025).

- Arslan, H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine.

- Jubilant Ingrevia Limited. 4-Chloropyridine Hydrochloride Safety Data Sheet. (n.d.).

- Jubilant Ingrevia. 2-Chloropyridine Safety Data Sheet. (n.d.).

- Sci-Hub. PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. (1989).

- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.

- Watson International. 3-Amino-6-chloropyridazine Safety Data Sheet. (n.d.).

- ChemSynthesis. 3-chloro-6-(2-chlorophenyl)pyridazine. (2025).

- ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. (n.d.).

- Jubilant Ingrevia Limited. 3-Chloropyridine Safety Data Sheet. (n.d.).

- SpectraBase. 3-Amino-6-chloro-pyridazine - 1H NMR Spectrum. (n.d.).

- Sigma-Aldrich. 3-Chloro-6-methylpyridazine. (n.d.).

- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853-1921.

- Cížková, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2959.

- Ather, A. Q., et al. (2011). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o14.

- NIST. Pyridazine, 3-chloro-6-methoxy-. (n.d.).

- ChemScene. 3-Chloro-6-(piperazin-1-yl)pyridazine hydrochloride. (n.d.).

- Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 149-160.

- Saha, R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4175.

Sources

- 1. 3-Chloro-6-(pyridin-2-yl)pyridazine 95.00% | CAS: 78784-70-0 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. watson-int.com [watson-int.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

A Senior Application Scientist's Guide to the 3,6-Disubstituted Pyridazine Scaffold: From Chemical Intermediate to Therapeutic Candidate

Abstract

The pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroactive properties.[1][2] This guide explores the therapeutic potential of the 3,6-disubstituted pyridazine scaffold, using the chemical intermediate 3-Chloro-6-(pyridin-3-yl)pyridazine as a foundational example. While this specific compound is not an end-stage therapeutic, its structure is emblematic of a class of molecules designed for further elaboration. We will dissect the journey from a versatile chemical intermediate to a characterized biological agent, detailing common biological targets, mechanisms of action, and the critical experimental workflows required for validation. This document serves as a technical resource for researchers and drug development professionals aiming to leverage the unique chemical and biological properties of the pyridazine core.

The Pyridazine Core: A Scaffold of Opportunity

The pyridazine heterocycle, a six-membered ring containing two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it highly attractive for drug design. Its nitrogen atoms act as potent hydrogen bond acceptors, facilitating robust interactions with biological targets like enzyme active sites and receptors.[3] Furthermore, the pyridazine ring has a significant dipole moment, which can be modulated by substitution to fine-tune a molecule's solubility, metabolic stability, and cell permeability.[3]

The 3,6-disubstitution pattern is particularly common in medicinal chemistry. In a molecule like this compound, the two substituents point in opposite directions, allowing them to probe distinct pockets within a target's binding site. The chloro group at the 3-position is not merely a static feature; it is a chemically reactive handle. In synthetic chemistry, this position is readily targeted for nucleophilic aromatic substitution, allowing for the systematic and efficient generation of large libraries of derivative compounds. This strategy is fundamental to structure-activity relationship (SAR) studies, where different chemical groups are "swapped" in to optimize potency, selectivity, and pharmacokinetic properties.

Spectrum of Biological Activities for Pyridazine Derivatives

The versatility of the pyridazine scaffold is evident in the wide array of biological activities reported for its derivatives. This chemical core has been successfully incorporated into molecules targeting a diverse range of diseases.

| Therapeutic Area | Biological Target/Activity | Significance |

| Oncology | Kinase Inhibition (e.g., JNK1, p38 MAP kinase), Antiproliferative | Pyridazine-based compounds have shown potent activity against various cancer cell lines by inhibiting key signaling pathways that drive tumor growth.[4][5][6] |

| Neuroscience | Nicotinic Acetylcholine Receptor (nAChR) Agents, Antidepressant, Anticonvulsant | The scaffold is used to develop agents for treating neurological and psychiatric disorders by modulating neurotransmitter receptor activity.[2][7] |

| Inflammatory Diseases | Analgesic, Anti-inflammatory | Derivatives have demonstrated efficacy in models of pain and inflammation, often through the modulation of inflammatory pathways.[1][8] |

| Infectious Diseases | Antibacterial, Antiviral, Antifungal | The pyridazine core is a component of various synthetic agents designed to combat microbial infections.[1][9] |

| Cardiovascular | Antihypertensive, Anti-aggregative | Certain derivatives exhibit effects on the cardiovascular system, such as lowering blood pressure or preventing platelet aggregation.[2] |

Mechanism of Action: A Case Study of Pyridazine-Based Kinase Inhibitors

To understand the mechanism of action, we will use pyridazine derivatives designed as c-Jun N-terminal kinase 1 (JNK1) inhibitors as a representative example.[5][6] JNK1 is a critical node in cellular signaling pathways that respond to stress, and its dysregulation is implicated in both cancer and inflammatory diseases.

The JNK1 Signaling Pathway

The JNK1 pathway is a classic mitogen-activated protein kinase (MAPK) cascade. It is typically activated by cellular stressors or inflammatory cytokines like TNF-α. This activation proceeds through a series of phosphorylation events, culminating in the activation of transcription factors (like c-Jun) that regulate gene expression related to apoptosis, inflammation, and cell proliferation.

A pyridazine-based inhibitor would typically be designed to compete with ATP for the kinase's binding site, thereby preventing the phosphorylation and activation of its downstream targets.

Key Experimental Protocols

The following protocols are representative of the methods used to characterize pyridazine-based compounds. They are designed with self-validating systems, including appropriate controls to ensure data integrity.

Protocol: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a method to quantify the direct inhibitory effect of a compound on a purified kinase.

Objective: To determine the IC50 value of a test compound against JNK1 kinase.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay. A biotinylated substrate peptide and a europium-labeled anti-phospho-substrate antibody are used. When the kinase phosphorylates the substrate, the antibody binds. Upon excitation, the europium donor transfers energy to an APC-streptavidin acceptor (bound to biotin), generating a signal. An inhibitor prevents this, reducing the signal.

Methodology:

-

Reagent Preparation:

-

Test Compound: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a 10 mM stock.

-

Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

-

Enzyme/Substrate Mix: Dilute purified, active JNK1 kinase and biotinylated substrate peptide (e.g., Biotin-c-Jun) in Kinase Buffer.

-

ATP Solution: Prepare ATP in Kinase Buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration, which should be at or near the Km for ATP).

-

Detection Mix: Prepare HTRF detection reagents (Europium-antibody and APC-streptavidin) in detection buffer as per the manufacturer's instructions.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the Enzyme/Substrate Mix to each well.

-

Add 50 nL of the compound serial dilution to the appropriate wells. Use DMSO for both negative (0% inhibition) and positive (100% inhibition) control wells.

-

Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells except the positive controls (add buffer instead).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and initiate detection by adding 5 µL of the Detection Mix to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

-

Normalize the data using the positive and negative controls.

-

Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Western Blot for Phospho-c-Jun Inhibition

This protocol assesses whether the compound can inhibit the JNK1 pathway in a cellular context.

Objective: To measure the dose-dependent reduction of c-Jun phosphorylation by a test compound in cells stimulated with a JNK pathway activator (e.g., Anisomycin).

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or A549) in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat cells with a serial dilution of the test compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells by adding Anisomycin (a potent JNK activator) to a final concentration of 10 µg/mL for 30 minutes. Include an unstimulated, vehicle-treated well as a negative control.

-

-

Lysate Preparation:

-

Aspirate the media and wash the cells once with ice-cold PBS.

-

Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifuging at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube. Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load 20 µg of protein per lane onto a 10% SDS-PAGE gel. Include a molecular weight marker.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Jun (Ser63) .

-

Wash the membrane 3x with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Loading Control and Analysis:

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Jun or a housekeeping protein like GAPDH .

-

Quantify the band intensity for phospho-c-Jun and normalize it to the total c-Jun or GAPDH signal.

-

Plot the normalized signal against compound concentration to visualize the dose-dependent inhibition of c-Jun phosphorylation.

-

Conclusion and Future Directions

The 3,6-disubstituted pyridazine scaffold is a cornerstone of modern medicinal chemistry, offering a remarkable blend of synthetic accessibility and biological relevance. While a specific molecule like this compound is best understood as a versatile starting point, it represents the gateway to novel therapeutics. The journey from such an intermediate to a clinical candidate is paved with systematic chemical elaboration and rigorous biological validation. By employing a logical, multi-step experimental approach—from direct biochemical assays to cellular mechanism and phenotypic screens—researchers can effectively unlock the full potential of this powerful chemical scaffold to address unmet medical needs in oncology, neuroscience, and beyond.

References

- Chem-Impex. 3-Chloro-6-(1-piperidinyl)pyridazine. Chem-Impex International. [URL: https://www.chemsavers.com/product/3-chloro-6-1-piperidinylpyridazine-98-cpi-410-0904/]

- Sigma-Aldrich. 3-Chloro-6-methylpyridazine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/637637]

- Dundar, Y., et al. (2011). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3102435/]

- Abdel-Maksoud, M. S., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(40), 35948–35970. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9558231/]

- Asif, M. (2015). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 6(3), 1-13. [URL: https://www.ijcps.com/files/01-v6-i3-15.pdf]

- Abdel-Maksoud, M. S., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c04515]

- Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017. [URL: https://pubmed.ncbi.nlm.nih.gov/12190322/]

- Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, Der Pharma Chemica, 6(1), 81-94. [URL: https://www.scholarsresearchlibrary.

- Biosynth. 3-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine. Biosynth. [URL: https://www.biosynth.com/p/ADA79273/75792-73-3-3-chloro-6-1h-1-2-4-triazol-1-yl-pyridazine]

- Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: Synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(8), 2823–2829. [URL: https://www.researchgate.net/publication/24227303_New_pyridazine_derivatives_Synthesis_chemistry_and_biological_activity]

- Tomas, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 312-334. [URL: https://www.mdpi.com/2673-401X/3/4/28]

- Ather, A. Q., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2626. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969968/]

- Ather, A. Q., et al. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2874. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2983272/]

- Pozharskii, A. F., et al. (2021). Recent advances in pyridazine chemistry. Chemistry of Heterocyclic Compounds, 57(1), 1-20. [URL: https://www.researchgate.net/publication/348483849_Recent_advances_in_pyridazine_chemistry]

- Hein, C. D., & Hanson, P. R. (2013). The pyridazine heterocycle in molecular recognition and drug discovery. Drug Discovery Today: Technologies, 10(2), e261–e269. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3735824/]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chlor-6-Methylpyridazin 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-Chloro-6-(pyridin-3-yl)pyridazine in Common Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-chloro-6-(pyridin-3-yl)pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this document leverages fundamental principles of physical organic chemistry and data from structurally analogous compounds to provide a robust predictive framework for its solubility in a range of common laboratory solvents. Furthermore, this guide presents a detailed, best-practice experimental protocol for the accurate determination of its solubility, ensuring researchers can generate reliable and reproducible data. This work is intended to be an essential resource for researchers, chemists, and formulation scientists engaged in the development and application of pyridazine-based compounds.

Introduction: The Significance of Solubility in Drug Discovery and Development

This compound belongs to the pyridazine class of heterocycles, which are recognized for their unique physicochemical properties that make them valuable scaffolds in drug design.[1] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic bioavailability, while solubility in organic solvents is crucial for synthesis, purification, and the formulation of various dosage forms. A thorough understanding of a compound's solubility profile is therefore a cornerstone of successful drug development, influencing everything from initial screening to final product formulation.[2]

The structure of this compound, featuring both a pyridazine and a pyridine ring, presents a unique combination of polar and non-polar characteristics that govern its interactions with different solvents. This guide will dissect these structural features to provide a reasoned estimation of its solubility behavior.

Physicochemical Properties and Their Influence on Solubility

To understand the solubility of this compound, we must first consider its key physicochemical properties. While specific experimental data for this exact molecule is limited, we can infer its properties from its constituent parts and related structures.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale and Impact on Solubility |

| Molecular Formula | C₉H₆ClN₃ | |

| Molecular Weight | 191.62 g/mol | A moderate molecular weight suggests that solubility will be heavily influenced by intermolecular forces rather than sheer size. |

| Structure | See Figure 1 | The molecule contains two nitrogen-containing heterocyclic rings (pyridazine and pyridine) and a chloro substituent. |

| Polarity | Polar | The presence of nitrogen atoms in the rings creates a significant dipole moment, making the molecule polar. This is a key factor in its solubility in polar solvents. |

| Hydrogen Bond Acceptors | 3 (two on pyridazine, one on pyridine) | The nitrogen atoms can act as hydrogen bond acceptors, promoting solubility in protic solvents like water and alcohols.[3] |

| Hydrogen Bond Donors | 0 | The absence of acidic protons limits its ability to act as a hydrogen bond donor. |

| Predicted LogP | ~1.8 | This value, estimated for a similar structure, suggests a moderate lipophilicity, indicating some solubility in non-polar organic solvents.[3] |

| pKa | Weakly basic | The pyridazine ring is weakly basic, and the pyridine ring is also basic. This suggests that the solubility in aqueous solutions will be pH-dependent, increasing in acidic conditions due to salt formation.[1] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];N1 [label="N", pos="0,0.5!"]; N2 [label="N", pos="-0.87,-0.5!"]; C1 [label="C", pos="0.87,-0.5!"]; C2 [label="C", pos="0.87,-1.5!"]; C3 [label="C", pos="-0.87,-1.5!"]; Cl [label="Cl", pos="-1.73,-2!"]; C4 [label="C", pos="1.73,0!"]; C5 [label="C", pos="1.73,1!"]; N3 [label="N", pos="2.6,1.5!"]; C6 [label="C", pos="3.46,1!"]; C7 [label="C", pos="3.46,0!"]; C8 [label="C", pos="2.6,-0.5!"];

N1 -- C1; C1 -- C2; C2 -- C3; C3 -- N2; N2 -- N1; C3 -- Cl; C1 -- C4; C4 -- C5; C5 -- N3; N3 -- C6; C6 -- C7; C7 -- C4; C8 -- C1; C7 -- C8;

}

Figure 1: Chemical structure of this compound.

Predicted Solubility Profile

Based on the "like dissolves like" principle and the physicochemical properties outlined above, we can predict the solubility of this compound in various classes of common laboratory solvents.[4]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble to Soluble | The polar nature of the molecule and the presence of hydrogen bond acceptors will facilitate interaction with protic solvents. Solubility in water is expected to be pH-dependent and increase in acidic media. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity of these solvents will effectively solvate the polar pyridazine and pyridine rings. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule will limit its solubility in non-polar hydrocarbon solvents.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | The presence of the chloro substituent and the overall molecular structure may allow for favorable interactions with chlorinated solvents. |

It is important to note that for a structurally related compound, 6-chloropyridazin-3-amine, solubility was found to increase with rising temperature in solvents such as methanol, ethanol, and acetone.[6] A similar trend can be anticipated for this compound.

Experimental Protocol for Solubility Determination

To obtain accurate and reproducible quantitative solubility data, a standardized experimental protocol is essential.[7][8] The following describes a robust method for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

Figure 2: Experimental workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial to ensure that a saturated solution is formed. Record the exact amount added.

-

Solvent Addition: Add a precise volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or incubator. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For finer particles, centrifugation of the vials is recommended to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method. Determine the concentration of this compound by comparing the analytical response to the calibration curve.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/100mL, taking into account the dilution factor.

Conclusion

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents. (2025). Benchchem.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.

- Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (2025). ResearchGate.

- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute.

- 3-Chloro-6-(6-methyl-3-pyridinyl)pyridazine. (2025). PubChem.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blumberginstitute.org [blumberginstitute.org]

- 3. 3-Chloro-6-(6-methyl-3-pyridinyl)pyridazine | C10H8ClN3 | CID 65645972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

3-Chloro-6-(pyridin-3-yl)pyridazine derivatives and analogs synthesis

An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-(pyridin-3-yl)pyridazine Derivatives and Analogs

Authored by: Gemini, Senior Application Scientist

Introduction

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][2][3][4] Within this class, the this compound core represents a particularly valuable and versatile building block. The presence of a reactive chlorine atom ortho to one ring nitrogen and para to the other provides a synthetic handle for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr). The pyridin-3-yl moiety offers another site for modification and is crucial for modulating the electronic properties and biological target interactions of the final compounds.

This guide provides a comprehensive overview of the synthetic strategies for constructing the this compound core and its subsequent derivatization into a library of analogs. We will delve into the causal relationships behind experimental choices, provide detailed, field-tested protocols, and offer insights into the practical challenges and solutions inherent in this chemistry. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel heterocyclic entities.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis is the foundation of an efficient synthetic plan. The primary disconnection for the target scaffold, this compound, is the carbon-carbon bond between the pyridazine and pyridine rings. This disconnection strongly suggests a palladium-catalyzed cross-coupling reaction, which is the industry standard for forming such aryl-heteroaryl bonds.

This leads to two principal precursors: an activated pyridazine electrophile, 3,6-dichloropyridazine , and a pyridyl organometallic nucleophile, typically pyridin-3-ylboronic acid for Suzuki-Miyaura coupling. Further deconstruction of 3,6-dichloropyridazine reveals its common precursor, 3,6-pyridazinediol (maleic hydrazide), which is synthesized from the bulk starting materials maleic anhydride and hydrazine.

Caption: Retrosynthetic analysis of the target scaffold.

Part 2: Synthesis of Key Intermediates

The success of the overall synthesis hinges on the efficient and high-purity preparation of the key starting materials.

Synthesis of 3,6-Dichloropyridazine

This intermediate is prepared in a robust two-step sequence from inexpensive commercial reagents.

Step 1: Synthesis of 3,6-Pyridazinediol (Maleic Hydrazide)

The first step is the condensation reaction between maleic anhydride and hydrazine hydrate. The reaction is typically performed in an acidic aqueous medium and proceeds via the formation of a hydrazide intermediate which then cyclizes.

Step 2: Chlorination of 3,6-Pyridazinediol

The conversion of the diol to the dichloride is a critical step. Phosphorus oxychloride (POCl₃) is the most commonly employed chlorinating agent. The reaction is effectively a dehydration and double chlorination. The use of a solvent like chloroform is common, and the reaction temperature is controlled to manage the exothermicity and prevent side reactions.[5][6] Yields for this step are generally good, often exceeding 80%.[7]

| Reagent/Condition | Rationale and Field Insights |

| Chlorinating Agent | POCl₃ is cost-effective and highly effective. Phosphorus pentachloride (PCl₅) can also be used but is a solid and can be more difficult to handle.[7] |

| Solvent | Chloroform or dichloromethane are common choices. In some procedures, POCl₃ is used in excess and acts as both reagent and solvent.[5] |

| Temperature | The reaction is typically heated to reflux to ensure complete conversion. Careful temperature control during reagent addition is crucial. |

| Work-up | The reaction is quenched by carefully pouring the mixture onto ice. This hydrolyzes excess POCl₃. The pH is then adjusted with a base (e.g., ammonia water) to precipitate the product.[7] |

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

-

Synthesis of 3,6-Pyridazinediol: In a round-bottom flask, add hydrazine hydrate (1.3 mol) to a solution of hydrochloric acid (120 mL, 30%).[5][7] To this mixture, add maleic anhydride (1.0 mol) portion-wise. Heat the mixture to reflux (approx. 110 °C) for 3-4 hours.[5][7] Cool the reaction mixture, which will result in the crystallization of a solid. Filter the solid, wash with cold ethanol, and dry to yield 3,6-pyridazinediol as a white solid (Typical Yield: ~90%).[7]

-

Synthesis of 3,6-Dichloropyridazine: In a well-ventilated fume hood, charge a round-bottom flask with 3,6-pyridazinediol (0.2 mol) and phosphorus oxychloride (POCl₃, e.g., 300 mmol).[5] If using a solvent, add chloroform (e.g., 150 mL).[5] Heat the mixture to reflux (or ~65 °C) and stir for 3-5 hours, monitoring the reaction by TLC.[5] After completion, cool the mixture and remove the solvent and excess POCl₃ under reduced pressure. Very carefully, pour the residue onto crushed ice. Neutralize the acidic solution with an ammonia solution to a pH of ~8.[7] A solid will precipitate. Filter the solid, wash with water, and recrystallize from a suitable solvent like n-hexane to afford pure 3,6-dichloropyridazine (Typical Yield: 80-87%).[5][7]

Part 3: Core Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone for constructing the this compound core. It involves the palladium-catalyzed coupling of 3,6-dichloropyridazine with pyridin-3-ylboronic acid. Achieving high-yield mono-coupling is the primary objective, avoiding the formation of the di-substituted by-product.

Caption: Experimental workflow for the core synthesis.

Causality Behind Experimental Choices

The efficiency of the Suzuki coupling is highly dependent on the precise combination of catalyst, ligand, base, and solvent.

| Component | Key Choices and Rationale |

| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis) is a robust, general-purpose catalyst suitable for many couplings.[8][9] For challenging substrates like chloro-heterocycles, more active catalyst systems like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) are often superior as they facilitate the difficult oxidative addition step.[8] |

| Boronic Acid | Pyridin-3-ylboronic acid is the standard choice. A slight excess (1.1-1.2 equivalents) is used to drive the reaction to completion. |

| Base | An aqueous solution of Na₂CO₃ or K₂CO₃ is standard.[9] For more difficult couplings, a stronger, non-aqueous base like Cs₂CO₃ can be more effective.[8] The base is crucial for the transmetalation step of the catalytic cycle. |

| Solvent System | A two-phase system is common, such as Toluene/Ethanol/H₂O or DME/H₂O .[8][9] The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the base and facilitates the transfer of the boronic acid species. |

| Reaction Control | Using a slight excess of the boronic acid and carefully controlling the reaction time allows for the selective formation of the mono-coupled product. If the reaction is run for too long or at too high a temperature, the formation of the di-pyridylpyridazine by-product increases. |

Experimental Protocol: Synthesis of this compound

-

To a reaction vessel, add 3,6-dichloropyridazine (1.0 eq), pyridin-3-ylboronic acid (1.15 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[8][9]

-

Add the solvent system, for example, a mixture of toluene and ethanol (e.g., 4:1 ratio).[8]

-

Add an aqueous solution of sodium carbonate (2 M, ~2.1 eq).[8]

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously for 12-24 hours.[9]

-

Monitor the reaction's progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the product spot.

-

Upon completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield this compound as a solid.